Antipain, dihydrochloride is a synthetic compound recognized for its potent analgesic properties. It is primarily utilized in scientific research, particularly in studies involving pain mechanisms and neurobiology. As a dihydrochloride salt, it enhances the solubility and stability of the active compound, facilitating its application in various experimental settings.
Antipain was originally derived from the natural product of the plant Papaver somniferum, commonly known as the opium poppy. The synthesis of Antipain has been adapted for laboratory use, and it is commercially available from various suppliers, including Thermo Fisher Scientific, which markets it under their brand as part of their extensive catalog of research chemicals .
Antipain belongs to a class of compounds known as protease inhibitors. These inhibitors are crucial in biochemical research as they prevent the degradation of proteins by inhibiting proteolytic enzymes. This characteristic makes Antipain valuable in studies focused on cellular processes and protein interactions.
The synthesis of Antipain, dihydrochloride typically involves several steps that include the formation of the core structure followed by salt formation. While specific proprietary methods may vary among manufacturers, the general synthetic route can be outlined as follows:
Antipain has a complex molecular structure characterized by its amine functionalities and cyclic components. The molecular formula for Antipain is , and its dihydrochloride form includes two chloride ions associated with the molecule.
Antipain can participate in various chemical reactions due to its functional groups. Notably, it can undergo:
These reactions are essential for understanding its behavior in biological systems and during laboratory manipulations.
The mechanism of action of Antipain primarily involves inhibition of proteolytic enzymes. By binding to these enzymes, Antipain prevents them from cleaving peptide bonds in proteins, thus preserving protein integrity during experimental procedures.
Research indicates that Antipain exhibits selective inhibition towards specific proteases, making it an invaluable tool in studies involving protein turnover and degradation pathways.
Antipain has several applications in scientific research:
Antipain Dihydrochloride functions as a competitive, reversible inhibitor targeting the catalytic sites of both serine and cysteine proteases. Its mechanism involves formation of a stable enzyme-inhibitor complex through ionic interactions and hydrogen bonding, facilitated by the guanidinium group within its argininal moiety. This group engages the aspartate residue in the protease’s catalytic triad (Ser-His-Asp for serine proteases; Cys-His-Asn for cysteine proteases), effectively blocking substrate access [3]. Kinetic studies reveal a characteristic slow-binding inhibition profile, where initial weak association is followed by conformational rearrangement to achieve tight binding. The inhibitor’s affinity varies significantly across protease classes:
Electrophilic reactivity of the argininal aldehyde group enables covalent hemiacetal formation with the active-site serine or cysteine nucleophile, though this bond remains hydrolytically labile. This reversibility differentiates Antipain Dihydrochloride from irreversible protease inhibitors like cystatins. Notably, its activity diminishes against proteases with non-canonical catalytic dyads (e.g., Ser/Lys in CtpA), highlighting its dependence on the triad architecture [8].
Table 1: Kinetic Parameters of Antipain Dihydrochloride
Protease Class | Representative Enzyme | Inhibition Constant (Kᵢ) | Binding Mechanism |
---|---|---|---|
Serine protease | Trypsin | 0.15 µM | Competitive, reversible |
Cysteine protease | Papain | 1.2 µM | Competitive, reversible |
Aspartic protease | Pepsin | >100 µM (No inhibition) | Not applicable |
Antipain Dihydrochloride exhibits distinct selectivity patterns across major protease families, governed by steric constraints and catalytic pocket architecture:
Papain (Cysteine protease): Inhibition efficiency (Kᵢ = 1.2 µM) stems from optimal accommodation of its valyl-argininal chain within papain’s hydrophobic S₂ pocket. The argininal carbonyl forms hydrogen bonds with Gln19, while the phenylalanyl moiety engages in π-stacking with Trp177 [3] [4].
Trypsin (Serine protease): Enhanced potency (Kᵢ = 0.15 µM) arises from ionic pairing between Antipain Dihydrochloride’s argininal guanidinium and trypsin’s Asp189. The hydrophobic 5-[(4-chlorophenyl)sulfonyl] group further stabilizes binding via van der Waals interactions with Trp215 [3].
Plasmin (Serine protease): Moderately inhibited (Kᵢ ≈ 5 µM) due to partial occlusion of its catalytic cleft by kringle domains. Antipain Dihydrochloride’s bulky N-terminal carbobenzoxy group experiences steric hindrance, reducing binding efficiency relative to trypsin [3] [6].
Crucially, Antipain Dihydrochloride shows negligible activity against:
Table 2: Specificity Profile of Antipain Dihydrochloride Against Key Proteases
Protease | Classification | Inhibition Constant (Kᵢ) | Major Structural Determinants |
---|---|---|---|
Papain | Cysteine protease | 1.2 µM | S₂ pocket hydrophobicity; Gln19 hydrogen bonding |
Trypsin | Serine protease | 0.15 µM | Asp189 ionic interaction; Trp215 hydrophobic stacking |
Plasmin | Serine protease | ~5 µM | Kringle domain steric hindrance |
Pepsin | Aspartic protease | >100 µM | Catalytic Asp dyad inaccessible |
Though both classified as argininal-containing protease inhibitors, Antipain Dihydrochloride and Leupeptin exhibit critical functional divergences:
Leupeptin: Features an acetyl-leucyl-argininal scaffold lacking extended hydrophobic groups, optimizing it for trypsin/chymotrypsin inhibition but diminishing efficacy against plasmin and cathepsins [3].
Protease Inhibition Profile:
Trypsin-like proteases: Leupeptin exhibits 2-fold greater potency (Kᵢ = 0.08 µM) than Antipain Dihydrochloride (Kᵢ = 0.15 µM), attributable to lower steric bulk facilitating deeper active-site penetration [3].
Biochemical Selectivity:Antipain Dihydrochloride uniquely inhibits the Leishmania-derived trypsin-like cysteine protease (IC₅₀ = 1.8 µM), critical for viral polyprotein processing, while Leupeptin is ineffective (IC₅₀ > 50 µM). This specificity is conferred by Antipain Dihydrochloride’s carbobenzoxy group disrupting the protease’s S3-S4 substrate recognition pocket [4] [8].
These distinctions underscore Antipain Dihydrochloride’s utility in dissecting complex proteolytic networks where Leupeptin exhibits blind spots, particularly in plasmin-mediated fibrinolysis and cathepsin A-regulated peptide metabolism.
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9